

# TAS-205 (Pizuglanstat) REACH-DMD Trial: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tmc-205   |           |
| Cat. No.:            | B15571709 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information to interpret the results of the TAS-205 (pizuglanstat) Phase 3 REACH-DMD trial for Duchenne muscular dystrophy (DMD).

### **Frequently Asked Questions (FAQs)**

Q1: What was the outcome of the Phase 3 REACH-DMD trial?

The Phase 3 REACH-DMD trial, which evaluated the efficacy and safety of TAS-205 in patients with Duchenne muscular dystrophy (DMD), did not meet its primary endpoint.[1][2][3] For the ambulatory cohort, there was no significant difference in the mean change from baseline to 52 weeks in the "time to rise from the floor" between the TAS-205 and placebo groups.[1][4] Following this outcome, both the ambulatory and non-ambulatory cohorts of the trial have been discontinued.[4] Detailed results from the study are expected to be presented at a future academic conference.[1][3][4]

Q2: What is the mechanism of action for TAS-205?

TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][4] In DMD, the absence of functional dystrophin protein leads to chronic muscle damage and inflammation. HPGDS is an enzyme that produces prostaglandin D2 (PGD2), a mediator that is believed to exacerbate the inflammatory response in the muscles of DMD patients.[5][6] By selectively inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby

### Troubleshooting & Optimization





mitigating inflammation-driven muscle necrosis and slowing the decline in motor function.[4][6] This mechanism is independent of the specific type of dystrophin gene mutation.[6]

Q3: Why was "time to rise from the floor" chosen as the primary endpoint for the Phase 3 trial?

The "time to rise from the floor" is a functional assessment that measures the time it takes for an individual to stand up from a supine position on the floor. It is considered a relevant measure of muscle strength and function in DMD. Studies have shown that the time to rise from the floor can be an early prognostic factor for disease progression and is highly correlated with other functional measures like the 6-minute walk test (6MWT).[7][8] For boys with DMD over the age of 7, this measure has been shown to be a predictor of changes in 6MWT performance over 12 months, making it a valuable endpoint for clinical trials assessing therapeutic efficacy.[8][9]

Q4: Given the Phase 2 results showed a trend in slowing the decline in the 6-Minute Walk Test, why might the Phase 3 trial have failed?

While the Phase 2 trial showed a non-statistically significant trend towards slower decline in the 6-Minute Walk Distance (6MWD) for patients receiving TAS-205 compared to placebo, several factors could explain the negative outcome of the Phase 3 trial.[2][10]

- Different Primary Endpoint: The Phase 3 trial used "time to rise from the floor" as the primary endpoint, whereas Phase 2 used the 6MWD.[1][10] While related, these tests measure different aspects of muscle function, and an effect seen in one may not translate to the other.
- Statistical Power: The Phase 2 study was an early, exploratory trial with a small sample size and was not powered to demonstrate statistical significance.[10] The trend observed may not have been a true drug effect.
- Patient Population and Disease Progression: The natural history of DMD progression can be highly variable.[7] Differences in the baseline characteristics or rate of progression of the patients enrolled in the Phase 3 trial compared to the Phase 2 trial could have influenced the outcome.
- Efficacy Threshold: It is possible that the biological effect of TAS-205, while potentially reducing inflammation, was not potent enough to translate into a clinically meaningful and



statistically significant improvement in a functional motor task like rising from the floor over a 52-week period.

Q5: What were the key safety findings for TAS-205?

In the early Phase 2 trial, TAS-205 demonstrated a favorable safety profile.[5][10] There were no obvious differences in the incidence of adverse events between the treatment and placebo groups, and no specific adverse drug reactions attributable to TAS-205 were observed.[10][11] Safety information from the non-ambulatory cohort of the Phase 3 REACH-DMD study has not yet been released.[4][12]

### **Quantitative Data Summary**

Detailed quantitative results from the Phase 3 REACH-DMD trial have not yet been publicly released. The data presented below is from the preceding Phase 2 clinical trial (NCT02752048).[10][11]

Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)

| Characteristic                                             | Placebo (n=12) | TAS-205 Low Dose<br>(n=11) | TAS-205 High Dose<br>(n=12) |
|------------------------------------------------------------|----------------|----------------------------|-----------------------------|
| Mean Age (years)                                           | 8.2            | 8.2                        | 8.3                         |
| Mean Weight (kg)                                           | 29.5           | 30.5                       | 31.0                        |
| Mean 6MWD (meters)                                         | 385.4          | 400.5                      | 370.8                       |
| Concomitant Steroid<br>Use                                 | 83.3%          | 81.8%                      | 75.0%                       |
| Data sourced from the<br>Phase 2 trial<br>publication.[10] |                |                            |                             |

Table 2: Efficacy Results (Phase 2 Trial at 24 Weeks)



| Endpoint                                                                                                        | Placebo (n=10) | TAS-205 Low Dose<br>(n=11) | TAS-205 High Dose<br>(n=11) |
|-----------------------------------------------------------------------------------------------------------------|----------------|----------------------------|-----------------------------|
| Primary Endpoint: Change in 6MWD from Baseline (meters)                                                         |                |                            |                             |
| Mean Change (SE)                                                                                                | -17.0 (17.6)   | -3.5 (20.3)                | -7.5 (11.2)                 |
| Mean Difference from Placebo (95% CI)                                                                           | -              | 13.5 (-43.3 to 70.2)       | 9.5 (-33.3 to 52.4)         |
| p-value vs Placebo                                                                                              | -              | 0.625                      | 0.646                       |
| SE = Standard Error;<br>CI = Confidence<br>Interval. Data sourced<br>from the Phase 2 trial<br>publication.[10] |                |                            |                             |

### **Experimental Protocols & Methodologies**

1. TAS-205 Mechanism of Action: HPGDS Inhibition

TAS-205 is designed to selectively inhibit the hematopoietic prostaglandin D synthase (HPGDS) enzyme. This reduces the synthesis of prostaglandin D2 (PGD2), a key inflammatory mediator implicated in the pathology of DMD muscle.





#### Click to download full resolution via product page

Caption: TAS-205 inhibits the HPGDS enzyme, blocking PGD2 production.

### 2. Phase 3 REACH-DMD Trial Workflow

The REACH-DMD trial was a randomized, double-blind, placebo-controlled study conducted in Japan.[1]





Click to download full resolution via product page

Caption: Workflow of the Phase 3 REACH-DMD ambulatory cohort trial.

- 3. Key Efficacy Assessments: Methodology
- Time to Rise from the Floor:
  - Objective: To measure the time required for a patient to stand up from a lying (supine) position on the floor.



- Procedure: The patient starts by lying flat on their back on the floor. On the command
  "Go," a stopwatch is started. The patient is instructed to stand up as quickly as possible.
  The watch is stopped when the patient is upright with feet flat on the floor. The use of the
  Gowers' maneuver (using hands to "walk up" the legs) is permitted. The time taken is
  recorded in seconds. The test is typically performed by a certified evaluator to ensure
  consistency.[13]
- 6-Minute Walk Test (6MWT):
  - Objective: To assess functional mobility and endurance by measuring the maximum distance a patient can walk in 6 minutes.
  - Procedure: The test is conducted on a hard, flat surface along a marked course. Patients
    are instructed to walk as far as possible in 6 minutes without running. They are allowed to
    slow down and rest as needed, but the timer continues. A trained evaluator provides
    standardized encouragement. The total distance walked in meters is recorded. This was
    the primary endpoint of the Phase 2 study.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. Taiho's pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 7. Timed Rise from Floor as a Predictor of Disease Progression in Duchenne Muscular Dystrophy: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]



- 8. Timed Rise from Floor as a Predictor of Disease Progression in Duchenne Muscular Dystrophy: An Observational Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taiho's DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [TAS-205 (Pizuglanstat) REACH-DMD Trial: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571709#interpreting-the-results-of-the-tas-205-phase-3-reach-dmd-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com